tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate
Overview
Description
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15BrFNO2 and a molecular weight of 268.13 g/mol . It is a light-yellow oil that is typically stored at temperatures between 0-8°C . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a bromine atom, which can lead to different reactivity and applications.
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Similar to the above compound but with different stereochemistry, affecting its biological activity and interactions.
tert-Butyl (3S,4R)-3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]oxy-4-fluoropyrrolidine-1-carboxylate: This compound has additional functional groups, making it more complex and potentially more versatile in applications.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Biological Activity
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and halogen substituents that enhance its reactivity and binding capabilities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula of this compound is , with a molecular weight of approximately 268.13 g/mol. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that are significant in various biological contexts.
Property | Value |
---|---|
Molecular Formula | C9H15BrFNO2 |
Molecular Weight | 268.13 g/mol |
CAS Number | 1818847-23-2 |
Structure | Pyrrolidine derivative |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bromine and fluorine substituents are known to enhance binding affinity and selectivity towards active sites on target proteins, making it a candidate for therapeutic applications.
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity through competitive inhibition. The presence of the tert-butyl group contributes steric hindrance, influencing the binding dynamics and selectivity towards various enzymes. Studies have utilized techniques such as surface plasmon resonance and enzyme assays to assess binding affinities and kinetics, providing insights into its potential as an enzyme inhibitor.
Therapeutic Applications
The compound has been explored for its potential in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its ability to inhibit enzyme activity positions it as a candidate for treating conditions where enzyme modulation is beneficial, such as cancer and inflammatory diseases.
Case Studies
- Cancer Research : In studies involving cancer cell lines, this compound demonstrated significant inhibitory effects on tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .
- Inflammation Models : In models of inflammation, this compound was tested for its ability to modulate cytokine production. For example, it was administered to murine models to assess its impact on IL-6 levels post-stimulation with TLR7 agonists. Results indicated a dose-dependent reduction in inflammatory markers .
Table 2: Summary of Biological Activity Studies
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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